molecular formula C21H25F6N5O B10920376 N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-2-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetamide

N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-2-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetamide

Cat. No.: B10920376
M. Wt: 477.4 g/mol
InChI Key: JFEYPRSQDPXHSG-UHFFFAOYSA-N
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Description

N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-2-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetamide is a complex organic compound characterized by its unique structure, which includes trifluoromethyl groups and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-2-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetamide typically involves multiple steps, starting with the preparation of the pyrazole rings. The reaction conditions often require the use of strong bases and specific solvents to ensure the correct formation of the desired product. The trifluoromethyl groups are introduced through the use of trifluoromethylating agents under controlled conditions to prevent side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-2-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or organometallic compounds. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-2-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-2-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl groups and pyrazole rings play a crucial role in these interactions, potentially affecting the compound’s binding affinity and specificity. The pathways involved may include modulation of enzyme activity or receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{3-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-2(4H)-yl]propyl}-2-[3-(trifluoromethyl)-5,6,7,8-tetrahydrocyclohepta[c]pyrazol-1(4H)-yl]acetamide is unique due to its combination of trifluoromethyl groups and pyrazole rings, which confer specific chemical and biological properties not found in other similar compounds

Properties

Molecular Formula

C21H25F6N5O

Molecular Weight

477.4 g/mol

IUPAC Name

N-[3-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-2-yl]propyl]-2-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[c]pyrazol-1-yl]acetamide

InChI

InChI=1S/C21H25F6N5O/c22-20(23,24)18-14-6-2-1-3-9-16(14)32(30-18)12-17(33)28-10-5-11-31-19(21(25,26)27)13-7-4-8-15(13)29-31/h1-12H2,(H,28,33)

InChI Key

JFEYPRSQDPXHSG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)N(N=C2C(F)(F)F)CC(=O)NCCCN3C(=C4CCCC4=N3)C(F)(F)F

Origin of Product

United States

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